molecular formula C11H12N2O4 B1301042 3,4-Diacetamidobenzoic acid CAS No. 205873-56-9

3,4-Diacetamidobenzoic acid

Cat. No.: B1301042
CAS No.: 205873-56-9
M. Wt: 236.22 g/mol
InChI Key: GHTLCMPYQOFKCS-UHFFFAOYSA-N
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Description

3,4-Diacetamidobenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of benzoic acid, where two acetamido groups are attached to the benzene ring at the 3 and 4 positions

Scientific Research Applications

3,4-Diacetamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest 3,4-Diacetamidobenzoic acid. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . It is incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetamidobenzoic acid typically involves the acetylation of 3,4-diaminobenzoic acid. The reaction is carried out by treating 3,4-diaminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetamidobenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetamido groups can be hydrolyzed to yield 3,4-diaminobenzoic acid.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Hydrolysis: 3,4-Diaminobenzoic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3,4-Diacetamidobenzoic acid involves its interaction with various molecular targets. The acetamido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but with only one acetamido group.

    3,4-Diaminobenzoic acid: Precursor to 3,4-Diacetamidobenzoic acid with amino groups instead of acetamido groups.

    Diatrizoate: A contrast agent with a similar benzoic acid core but with additional iodine atoms and acetamido groups.

Uniqueness: this compound is unique due to the presence of two acetamido groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-diacetamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTLCMPYQOFKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371023
Record name 3,4-diacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-56-9
Record name 3,4-diacetamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diacetamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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